Boc-Arg(Tos)-OH

Catalog No.
S662697
CAS No.
13836-37-8
M.F
C18H28N4O6S
M. Wt
428,5 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Tos)-OH

CAS Number

13836-37-8

Product Name

Boc-Arg(Tos)-OH

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C18H28N4O6S

Molecular Weight

428,5 g/mole

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)

InChI Key

WBIIPXYJAMICNU-AWEZNQCLSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Synonyms

Boc-Arg(Tos)-OH;13836-37-8;Boc-Arg(Tos);Nalpha-Boc-Nomega-tosyl-L-arginine;n2-(tert-butoxycarbonyl)-n5-{n-[(4-methylphenyl)sulfonyl]carbamimidoyl}-l-ornithine;N(alpha)-boc-N(omega)-tosyl-L-arginine;C18H28N4O6S;AmbotzBAA1068;PubChem12923;N(2)-tert-Butoxycarbonyl-N(G)-tosyl-L-arginine;AC1Q6U2W;15506_ALDRICH;BOC-Nomega-tosyl-L-arginine;AC1L364O;SCHEMBL8697164;15506_FLUKA;MolPort-003-926-823;WBIIPXYJAMICNU-AWEZNQCLSA-N;ACT07198;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(((4-methylphenyl)sulfonyl)amino)methyl)-;ZINC4534345;EINECS237-549-2;AR-1K5512;AKOS015924225;AKOS015963128

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N

“Boc-Arg(Tos)-OH” is a protected form of the amino acid arginine, commonly used in peptide synthesis . The “Boc” (tert-butoxycarbonyl) group protects the amino group, and the “Tos” (p-toluenesulfonyl) group protects the guanidine group of arginine . This allows for selective reactions to occur at other sites in the peptide without affecting these functional groups .

In peptide synthesis, “Boc-Arg(Tos)-OH” can be coupled to a growing peptide chain using various activation procedures . The choice of procedure depends on factors such as the reactivity of the carboxyl group of the N-protected amino acid and the steric accessibility of the reactive nucleophile . After the coupling step, the protecting groups can be removed under specific conditions to reveal the functional groups .

Difficult Couplings in Peptide Synthesis

Synthesis of Hydrophobic Peptides and Peptides Containing Ester and Thioester Moieties

Avoidance of Double Insertion and Dehydration in Peptide Synthesis

Synthesis of Large Quantities of Peptides

Boc-Arg(Tos)-OH, also known as N-α-t-Boc-Nε-tosyl-L-arginine, is a derivative of the amino acid L-arginine (Arg) commonly used in peptide synthesis []. It belongs to a class of compounds called protected amino acids. These amino acids have chemical modifications (protecting groups) on their functional groups to control their reactivity during peptide chain formation [].

The significance of Boc-Arg(Tos)-OH lies in its role as a building block in solid-phase peptide synthesis (SPPS) – a technique for creating peptides and proteins in the laboratory [, ]. Boc-Arg(Tos)-OH is particularly valuable due to the presence of two protecting groups:

  • Boc (t-Butyloxycarbonyl): This group protects the alpha-amino group (N-terminus) of the arginine, allowing it to participate in peptide bond formation while preventing unwanted side reactions [].
  • Tos (Tosyl): This group protects the guanidine side chain of arginine, another potentially reactive functional group in the molecule [].

Molecular Structure Analysis

Boc-Arg(Tos)-OH possesses a complex structure with several key features (refer to [Sigma-Aldrich] for a visual representation):

  • Central Carbon Skeleton: The core of the molecule is a carbon chain with the amino acid backbone structure.
  • Functional Groups: Several functional groups are attached to the carbon chain:
    • Carboxylic acid group (COOH): This acidic group is located at the C-terminus of the molecule.
    • Amino group (NH2): This basic group is protected by the Boc group (C(O)OtBu).
    • Guanidine side chain (C=NH2)2=C-NH2): This positively charged side chain is a unique feature of arginine and is protected by the Tos group (SO2-C6H4-CH3).
    • Amide bond: A peptide bond links the alpha-amino group of arginine to the carbonyl group of the Boc protecting group.

Chemical Reactions Analysis

Synthesis

Reactions in SPPS

The key application of Boc-Arg(Tos)-OH is in SPPS. During this process, the Boc group is selectively removed under acidic conditions, allowing the free amino group of the arginine to react with the C-terminus of another protected amino acid to form a peptide bond [, ]. After chain assembly, the Tos group and other protecting groups are cleaved to obtain the final peptide product.

Decomposition

Boc-Arg(Tos)-OH can decompose at high temperatures (around 90°C) [].

Physical and Chemical Properties

  • Appearance: White powder [].
  • Melting point: Approximately 90°C (decomposition) [].
  • Optical rotation: [α]20/D −3.5±0.5° (c = 4% in DMF) []. This indicates the molecule is optically active (L-enantiomer).
  • Solubility: Soluble in organic solvents like dimethylformamide (DMF) [].
  • Stability: Relatively stable under storage conditions but can decompose at high temperatures or under acidic/basic conditions used for deprotection during SPPS [].

XLogP3

1.6

Other CAS

13836-37-8

General Manufacturing Information

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-: INACTIVE

Dates

Modify: 2023-08-15

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